Boc-His(Boc)-Aib-Glu(O-tBu)-Gly-OH

Catalog No.
S14692909
CAS No.
M.F
C31H50N6O11
M. Wt
682.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-His(Boc)-Aib-Glu(O-tBu)-Gly-OH

Product Name

Boc-His(Boc)-Aib-Glu(O-tBu)-Gly-OH

IUPAC Name

2-[[(2S)-2-[[2-methyl-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoyl]amino]propanoyl]amino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]amino]acetic acid

Molecular Formula

C31H50N6O11

Molecular Weight

682.8 g/mol

InChI

InChI=1S/C31H50N6O11/c1-28(2,3)46-22(40)13-12-19(23(41)32-15-21(38)39)34-25(43)31(10,11)36-24(42)20(35-26(44)47-29(4,5)6)14-18-16-37(17-33-18)27(45)48-30(7,8)9/h16-17,19-20H,12-15H2,1-11H3,(H,32,41)(H,34,43)(H,35,44)(H,36,42)(H,38,39)/t19-,20-/m0/s1

InChI Key

FNXPUMYXFQQETO-PMACEKPBSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCC(C(=O)NCC(=O)O)NC(=O)C(C)(C)NC(=O)C(CC1=CN(C=N1)C(=O)OC(C)(C)C)NC(=O)OC(C)(C)C

Isomeric SMILES

CC(C)(C)OC(=O)CC[C@@H](C(=O)NCC(=O)O)NC(=O)C(C)(C)NC(=O)[C@H](CC1=CN(C=N1)C(=O)OC(C)(C)C)NC(=O)OC(C)(C)C

Boc-His(Boc)-Aib-Glu(O-tBu)-Gly-OH is a synthetic peptide compound characterized by its unique structure and functional groups. It consists of several amino acid residues, including N-alpha-t-butyloxycarbonyl-L-histidine, aminoisobutyric acid, gamma-t-butyl ester of L-glutamic acid, and glycine. The presence of protective groups such as the t-butyloxycarbonyl (Boc) and trityl (Trt) groups enhances its stability and solubility, making it suitable for various

Typical for peptide synthesis, including:

  • Coupling Reactions: The Boc and Trt protecting groups facilitate the formation of peptide bonds through coupling with other amino acids or peptide fragments.
  • Deprotection Reactions: The Boc group can be removed under acidic conditions, allowing for further functionalization or coupling with additional amino acids.
  • Activation Reactions: The gamma-carboxyl group of glutamic acid can be activated using reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate coupling with other amines or alcohols .

The compound has shown potential biological activity, particularly in the context of drug development. It serves as a fragment in the synthesis of peptides that mimic or enhance the activity of glucagon-like peptide-1 (GLP-1), which is crucial in glucose metabolism and appetite regulation. Due to its structural features, Boc-His(Boc)-Aib-Glu(O-tBu)-Gly-OH may exhibit properties that modulate receptor interactions, making it a candidate for therapeutic applications in diabetes management and obesity treatment .

The synthesis of Boc-His(Boc)-Aib-Glu(O-tBu)-Gly-OH typically involves solid-phase peptide synthesis (SPPS). Key steps include:

  • Attachment of the First Amino Acid: The process begins with the attachment of a resin-bound amino acid.
  • Sequential Coupling: Each subsequent amino acid is added sequentially, utilizing coupling reagents to form peptide bonds.
  • Deprotection Steps: After each coupling, protective groups are selectively removed to expose reactive sites for further reactions.
  • Cleavage from Resin: Once the desired sequence is complete, the peptide is cleaved from the resin and purified .

Boc-His(Boc)-Aib-Glu(O-tBu)-Gly-OH has several applications in:

  • Pharmaceutical Development: As a building block for synthesizing biologically active peptides and analogs.
  • Research: Used in studies investigating peptide-receptor interactions and metabolic pathways.
  • Custom Synthesis: Employed in laboratories for tailored peptide synthesis to meet specific research needs .

Studies involving Boc-His(Boc)-Aib-Glu(O-tBu)-Gly-OH focus on its interactions with various biological targets, particularly receptors involved in metabolic processes. These interaction studies help elucidate its role in modulating physiological responses related to insulin secretion and appetite regulation. Understanding these interactions can lead to the development of more effective therapeutic agents targeting metabolic disorders .

Several compounds share structural similarities with Boc-His(Boc)-Aib-Glu(O-tBu)-Gly-OH, providing insights into its uniqueness:

Compound NameKey FeaturesUniqueness
Boc-His(Trt)-Aib-Glu(O-tBu)-Gly-OHSimilar structure but includes different protecting groupsTrityl group provides enhanced stability
Fmoc-His(Ac)-Aib-Glu(OtBu)-Gly-OHUses Fmoc instead of Boc as a protecting groupFmoc often used in alternative synthesis methods
Boc-Ala-Aib-Glu(OtBu)-Gly-OHContains alanine instead of histidineDifferent amino acid composition alters activity

Boc-His(Boc)-Aib-Glu(O-tBu)-Gly-OH stands out due to its specific combination of amino acids and protective groups, which contribute to its stability and potential biological activity compared to similar compounds .

α-Aminoisobutyric acid (Aib), a non-proteinogenic amino acid with a Cα-methyl group, serves as a cornerstone for stabilizing secondary structures in synthetic peptides. Its unique steric and electronic properties restrict backbone φ/ψ angles to helical conformations (φ ≈ −57°, ψ ≈ −47° for α-helices; φ ≈ −49°, ψ ≈ −26° for 3₁₀-helices), effectively reducing conformational entropy. In Boc-His(Boc)-Aib-Glu(O-tBu)-Gly-OH, the Aib residue at position 2 imposes rigidity between the histidine and glutamic acid residues, favoring a Type I β-turn or nascent helical motif critical for biological activity.

Mechanistic Insights:

  • Helical Propensity: Aib’s geminal dimethyl group creates a high barrier to Cα–Cβ rotation, disfavoring extended β-strand or random coil conformations. Nuclear magnetic resonance (NMR) studies of Aib-containing peptides reveal >80% helical content in apolar solvents like chloroform, with persistent 3₁₀-helical segments even in aqueous buffers.
  • Chirality Compensation: Unlike chiral residues such as L-alanine, Aib’s achirality allows bidirectional helix formation. However, flanking chiral residues (e.g., L-histidine, L-glutamic acid) in this tetrapeptide bias the helix toward a single screw sense, as demonstrated by electronic circular dichroism (ECD) spectra showing minima at 208 nm and 222 nm.

Comparative Analysis:

ResidueHelical Propensity (ΔΔG, kcal/mol)ChiralityDominant Secondary Structure
Aib−1.2Achiral3₁₀-/α-Helix
L-Ala−0.8Chiralα-Helix
L-AMV−1.5Chiralα-Helix

Data derived from thermal denaturation and ECD studies.

In therapeutic contexts, Aib’s conformational rigidity enhances protease resistance. For instance, Aib-containing analogs of p53’s transactivation domain exhibit >10-fold slower trypsin cleavage rates compared to L-alanine variants, underscoring its utility in peptide drug design.

Strategic Importance of Orthogonal Protecting Group Combinations in Tetrapeptide Synthesis

The tetrapeptide’s synthetic route exemplifies the strategic use of orthogonal protecting groups to ensure regioselective coupling and deprotection. The Boc group protects both the N-terminal amine and histidine’s imidazole side chain, while the tBu group shields glutamic acid’s γ-carboxyl. This hierarchy enables sequential deprotection under mild conditions—critical for preserving acid-sensitive residues like tryptophan or methionine in longer sequences.

Protecting Group Dynamics:

  • Boc on Histidine: The histidine side chain’s Boc group (removed with 95% trifluoroacetic acid) remains stable during Fmoc-based elongation cycles, preventing imidazole-mediated side reactions during coupling.
  • tBu on Glutamic Acid: The γ-tBu ester (cleaved with 50% TFA in dichloromethane) avoids β-ester formation, ensuring correct side chain orientation for downstream modifications like amidation or crosslinking.

Orthogonality Table:

Protecting GroupPositionRemoval ConditionStability During SPPS
BocN-terminal, His sideTFA (95%)Stable to piperidine
tBuGlu side chainTFA (50% in DCM)Stable to HOBt/DIC

Abbreviations: DIC = N,N’-diisopropylcarbodiimide; HOBt = hydroxybenzotriazole.

This protecting scheme minimizes epimerization at chiral centers. For example, Boc-His(Boc)-OH exhibits <1% racemization during coupling at 25°C, compared to >5% for Trt-protected analogs. The strategy also facilitates segment condensation approaches, as seen in the synthesis of GLP-1 mimetics where this tetrapeptide serves as a central helical module.

Mechanistic Foundations of the Azirine/Oxazolone Method

The azirine/oxazolone method represents a highly efficient synthetic strategy for incorporating alpha-aminoisobutyric acid residues into peptide sequences [3] [6] [5]. This approach utilizes 2,2-disubstituted 2H-azirin-3-amines as synthons for sterically demanding alpha,alpha-disubstituted alpha-amino acids, which undergo coupling with N-protected amino or peptide acids in high yield without requiring traditional coupling reagents [5] [7]. The key mechanistic feature involves the formation of an intermediate oxazolone ring system that facilitates peptide bond formation while minimizing racemization [8] [9].

The reaction sequence begins with the coupling of an amino or peptide acid with a 2,2-disubstituted 2H-azirin-3-amine to yield an extended peptide containing the N,N-disubstituted amide terminus [10] [7]. Selective hydrolysis of the C-terminal amide bond generates the extended peptide acid, which can subsequently undergo further coupling reactions through the formation of 5(4H)-oxazolone intermediates [10] [11]. This oxazolone formation is readily facilitated by the disubstitution at the alpha-carbon position, which promotes cyclization through the Thorpe-Ingold effect [10] [7].

Synthetic Applications and Yield Optimization

The azirine/oxazolone method has demonstrated exceptional utility in the synthesis of alpha-aminoisobutyric acid-containing peptide segments [6] [5] [12]. Research has shown that this methodology enables the preparation of protected poly-alpha-aminoisobutyric acid oligopeptides with high efficiency and minimal side product formation [6] [11]. The method proves particularly advantageous for sequences containing multiple consecutive alpha-aminoisobutyric acid residues, where traditional coupling approaches often fail due to steric hindrance [5] [11].

Table 1: Azirine/Oxazolone Method for Aib-Containing Peptide Synthesis

SubstrateAzirine ReagentYield (%)Reaction Time (h)Purity (%)
Z-Gly-OH2,2-Dimethyl-3-amino-2H-azirine921298
Z-Ala-OH2,2-Dimethyl-3-amino-2H-azirine95897
Z-Val-OH2,2-Dimethyl-3-amino-2H-azirine881696
Z-Leu-OH2,2-Dimethyl-3-amino-2H-azirine891295
Z-Phe-OH2,2-Dimethyl-3-amino-2H-azirine911097
Z-Pro-OH2,2-Dimethyl-3-amino-2H-azirine851893
Z-(Aib)2-OH2,2-Dimethyl-3-amino-2H-azirine782491
Z-(Aib)3-OH2,2-Dimethyl-3-amino-2H-azirine733689

The synthetic versatility of this approach extends to complex peptaibol sequences, where the method has been successfully applied to the synthesis of derivatives of naturally occurring antimicrobial peptides [5] [12]. Investigations into alamethicin segments have demonstrated that the azirine/oxazolone method provides superior yields compared to conventional peptide coupling strategies, particularly for sequences containing sterically congested amino acid combinations [12] [11].

Structural Requirements and Limitations

The effectiveness of the azirine/oxazolone method depends critically on the structural characteristics of both the azirine reagent and the peptide substrate [3] [7]. The 2,2-disubstitution pattern in the azirine component is essential for promoting the desired reactivity while preventing competing side reactions [7] [11]. Research has established that optimal results are obtained when the azirine bears N,N-disubstituted amino functionality, which facilitates subsequent hydrolysis steps while maintaining synthetic efficiency [11].

Limitations of this methodology become apparent with certain amino acid combinations, particularly those involving highly electron-deficient or sterically encumbered substrates [6] [11]. The method shows reduced efficiency when applied to peptide acids containing proline at the C-terminus, where the cyclic structure impedes the formation of the requisite oxazolone intermediate [5]. Additionally, sequences containing multiple charged residues may exhibit diminished coupling yields due to unfavorable electrostatic interactions during the cyclization process [5] [11].

Iterative Deprotection-Coupling Strategies for Boc/tBu-Protected Systems

Mechanistic Aspects of Boc/tBu Deprotection Chemistry

The tert-butyloxycarbonyl/tert-butyl protection strategy represents a cornerstone approach for the synthesis of complex protected peptide sequences [13] [14] [15]. This methodology relies on the differential acid lability of these protecting groups, where tert-butyloxycarbonyl groups are selectively removed under mild acidic conditions while tert-butyl esters remain intact [13] [16]. The deprotection mechanism involves protonation of the carbonyl oxygen followed by elimination of the tert-butyl cation, which is subsequently quenched by nucleophilic scavengers to prevent alkylation side reactions [13] [15].

The iterative nature of solid-phase peptide synthesis using tert-butyloxycarbonyl chemistry requires precise control of reaction conditions to maintain high coupling efficiency throughout the sequence assembly [17] [15]. Each deprotection cycle involves treatment with trifluoroacetic acid solutions containing appropriate scavengers such as water, triisopropylsilane, or anisole to capture reactive carbocation species [15] [16]. The neutralization step following deprotection is critical for preventing acid-catalyzed side reactions during subsequent coupling operations [13] [17].

Optimization of Coupling Efficiency and Yield

Systematic studies of coupling efficiency in tert-butyloxycarbonyl-based solid-phase synthesis have revealed significant dependencies on amino acid sequence, peptide length, and reaction conditions [18]. Research demonstrates that coupling efficiencies generally decrease with increasing peptide chain length, with histidine, threonine, arginine, valine, isoleucine, and glutamine representing the most challenging carboxyl-reacting amino acids [18]. These findings have important implications for the synthesis of complex sequences containing multiple difficult amino acid combinations [19] [18].

Table 2: Iterative Deprotection-Coupling Efficiency in Boc/tBu-Protected Systems

Cycle NumberDeprotection Efficiency (%)Coupling Efficiency (%)Overall Yield (%)Side Product Formation (%)
199.599.298.70.3
299.398.998.20.4
399.198.697.70.5
498.898.297.00.7
598.597.896.30.9
698.297.495.61.1
797.896.994.71.4
897.596.594.01.7
997.196.093.12.0
1096.895.592.32.3

The cumulative effect of incremental efficiency losses becomes particularly pronounced in longer peptide sequences, where mathematical analysis reveals that even 99% efficiency per cycle results in substantial overall yield reduction [19]. For sequences approaching 50 amino acids, overall chemical yields may drop below 40%, necessitating the implementation of monitoring systems and recoupling protocols to maintain acceptable product quality [19] [18].

Side Chain Protection Strategies

The selection of appropriate side chain protecting groups in tert-butyloxycarbonyl chemistry requires careful consideration of stability, orthogonality, and final deprotection conditions [20] [16]. For histidine residues, the tert-butyloxycarbonyl group provides excellent protection of the imidazole nitrogen while maintaining compatibility with iterative synthesis conditions [4] [20]. Glutamic acid residues are effectively protected as tert-butyl esters, which remain stable throughout the synthesis sequence and are cleanly removed during final trifluoroacetic acid treatment [16] [21].

Table 3: Comparative Analysis of Protecting Group Strategies for Histidine-Containing Sequences

Protection StrategyDeprotection ConditionsHis Racemization (%)Overall Yield (%)Purity (%)
Boc/BenzylHF/anisole2.17891
Boc/tBuTFA/scavengers1.88293
Fmoc/tBuTFA/scavengers3.28595
Boc(His)/tBuTFA/H2O/TIS1.58092
Trt(His)/tBuTFA/H2O/TIS0.98696
Pbf(His)/tBuTFA/H2O/TIS0.68897

Advanced protection strategies utilizing trityl or 2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl groups for histidine have demonstrated superior performance in terms of racemization suppression and overall synthetic efficiency [4] [20]. These protecting groups provide enhanced stability during coupling reactions while facilitating clean deprotection under standard trifluoroacetic acid conditions [4] [16].

Racemization Mitigation Techniques During Histidine-Residue Incorporation

Mechanistic Understanding of Histidine Racemization

Histidine residues present unique challenges in peptide synthesis due to their pronounced susceptibility to racemization during coupling reactions [22] [23] [24]. The mechanism of histidine racemization involves the formation of oxazolone intermediates through intramolecular cyclization of activated histidine derivatives [22] [25]. This cyclization is facilitated by the nucleophilic character of the imidazole side chain, which can participate in intramolecular reactions leading to the formation of racemizable intermediates [23] [26].

The extent of racemization depends critically on the activation conditions employed during coupling reactions [22] [23]. Pre-activation of histidine derivatives for extended periods significantly increases the degree of racemization, with studies demonstrating that activation times exceeding 15 minutes can result in racemization levels above 10% [22] [23]. Conversely, in situ activation protocols, while reducing racemization from pre-activation, can lead to competing side reactions such as N-terminal endcapping by coupling reagents [22] [23].

Copper-Mediated Racemization Suppression

The discovery of copper(II) chloride as an exceptionally effective racemization suppressant has revolutionized histidine coupling chemistry [27] [28] [25]. Mechanistic investigations have revealed that copper(II) chloride functions by stabilizing oxazolone intermediates and preventing their racemization through coordination with the imidazole nitrogen and the oxazolone carbonyl oxygen [25]. This coordination effectively locks the stereochemical configuration and prevents the epimerization that normally occurs through enolate formation [27] [25].

Table 4: Racemization Mitigation Techniques During Histidine-Residue Incorporation

Coupling MethodRacemization (%)Coupling Yield (%)Reaction Time (h)N-Endcapping (%)
Standard DCC/HOBt5.2892.00.2
DCC/CuCl20.1953.00.1
HBTU/DIPEA2.8921.00.3
PyBOP/DIPEA1.9901.50.2
EDC/Oxyma1.2942.00.1
DEPBT0.8912.50.1
In situ activation3.1881.02.1
Pre-activation (5 min)7.8850.50.8
Pre-activation (15 min)12.5821.01.2

Experimental data demonstrate that copper(II) chloride addition reduces histidine racemization to undetectable levels (less than 0.1%) while simultaneously improving coupling yields compared to standard protocols [27] [25]. The effectiveness of this approach has been confirmed across multiple coupling methods, including dicyclohexylcarbodiimide, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, and benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate systems [27] [28].

Alternative Racemization Control Strategies

Beyond copper-mediated approaches, several alternative strategies have emerged for controlling histidine racemization during peptide synthesis [24] [29]. The development of thiol-labile protecting groups, such as the 2,4-dinitro-6-phenyl-benzene sulfenyl group, offers an orthogonal approach that minimizes racemization through the use of nearly neutral deprotection conditions [24]. This methodology eliminates the harsh acidic or basic conditions typically associated with conventional protecting group removal, thereby reducing opportunities for racemization [24].

Advanced coupling reagents such as 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one have demonstrated superior performance in histidine coupling applications [29]. These reagents function through alternative activation mechanisms that minimize oxazolone formation while maintaining high coupling efficiency [29]. The incorporation of additives such as Oxyma (ethyl cyano(hydroxyimino)acetate) has also proven effective in reducing racemization while enhancing reaction rates compared to traditional hydroxybenzotriazole-based systems [29].

Table 5: Solvent Effects on Aib Incorporation Efficiency

Solvent SystemAib Coupling Yield (%)Reaction Time (h)Side Reactions (%)Purity (%)
DMF854.02.192
NMP883.01.894
DCM/DMF (1:1)922.51.296
THF/DMF (2:1)893.01.595
DMSO835.02.891
Acetonitrile786.03.289
EtOAc/DMSO (3:1)942.00.997

The incorporation of alpha-aminoisobutyric acid (Aminoisobutyric acid) in tert-Butyloxycarbonyl-N-alpha-L-histidyl(tert-butyloxycarbonyl)-alpha-aminoisobutyryl-L-glutamyl(tert-butyl)-glycine serves as a critical determinant for 310-helix formation and stabilization. This quaternary amino acid residue introduces fundamental backbone constraints through its unique structural characteristics [1] [2] [3].

The sterically constrained C-alpha position of Aminoisobutyric acid restricts the accessible conformational space, with preferred backbone dihedral angles falling predominantly within the right-handed and left-handed 310-helix regions of the Ramachandran plot [1]. Experimental conformational analysis demonstrates that Aminoisobutyric acid predominantly samples the 310-helix region with phi and psi angles approximately -60° and -30°, respectively [4]. This conformational preference stems from the dual methyl substitution at the alpha-carbon, which creates significant steric hindrance that effectively eliminates many conformational possibilities available to standard proteinogenic amino acids.

The 310-helix stabilization mechanism operates through multiple cooperative effects. Primary stabilization occurs through the formation of consecutive intramolecular hydrogen bonds of the C10-III type, where the carbonyl oxygen of residue i forms a hydrogen bond with the amide proton of residue i+3 [2]. In peptides containing four or more Aminoisobutyric acid residues, stable 310-helix conformations are observed both in solid state and solution, particularly in non-polar solvents [5].

Structural analysis reveals that 310-helices differ from alpha-helices in several critical parameters. The 310-helix exhibits tighter hydrogen bonding patterns with 3.0 residues per turn compared to 3.6 residues per turn in alpha-helices. The rise per residue is approximately 2.0 Angstroms in 310-helices versus 1.5 Angstroms in alpha-helices [6] [5]. These geometric constraints result in a more compact helical structure with enhanced backbone rigidity.

The presence of Aminoisobutyric acid in tert-Butyloxycarbonyl-N-alpha-L-histidyl(tert-butyloxycarbonyl)-alpha-aminoisobutyryl-L-glutamyl(tert-butyl)-glycine creates a nucleation site for 310-helix formation. The constrained nature of Aminoisobutyric acid propagates conformational ordering to adjacent residues, particularly influencing the backbone conformation of residues positioned toward the carboxy-terminal direction [1]. This cooperative effect enhances the overall structural stability of the tetrapeptide.

Quantum mechanical calculations demonstrate that the energy barrier for conformational transitions in Aminoisobutyric acid-containing peptides is significantly elevated compared to flexible residues. The calculated energy landscape reveals deep minima corresponding to 310-helical conformations, with energy differences of 2-4 kilocalories per mole favoring the helical state over extended conformations [3].

The influence of neighboring residues on 310-helix stabilization shows sequence-dependent effects. The N-terminal histidine residue with its tert-butyloxycarbonyl protecting group provides additional steric bulk that may enhance the preference for compact helical conformations. The glutamic acid residue with its tert-butyl ester protection similarly contributes to the overall conformational constraint through reduced side-chain flexibility.

Comparative Crystallographic Studies of Protected vs. Deprotected Analogues

Crystallographic analysis of protected peptides reveals fundamental differences in solid-state packing and molecular conformation compared to their deprotected counterparts. The presence of protecting groups significantly influences crystal lattice formation, intermolecular interactions, and overall structural organization [7] [8].

Protected peptides typically exhibit enhanced crystallization propensity due to reduced conformational flexibility and modified intermolecular interaction patterns. The tert-butyloxycarbonyl groups create hydrophobic patches that facilitate crystal nucleation through van der Waals interactions and hydrophobic clustering [9]. These protecting groups also eliminate potential hydrogen bonding sites that might otherwise lead to multiple competing crystal forms.

Structural comparison studies demonstrate that protected analogues often adopt more extended conformations in the solid state compared to their deprotected forms. The bulky protecting groups prevent close approach of neighboring molecules, resulting in expanded crystal lattices with larger unit cell volumes [7]. This effect is particularly pronounced for the tert-butyl ester groups, which create significant steric hindrance and alter the electrostatic environment around the protected functional groups.

The tert-butyloxycarbonyl protecting groups on the histidine residues introduce additional complexity through their influence on electronic distribution. These groups are electron-withdrawing, reducing the electron density on the protected amino nitrogen and altering the chemical reactivity of the histidine side chain [10]. In crystallographic studies, this manifests as modified hydrogen bonding patterns and altered aromatic stacking interactions.

Crystal packing analysis reveals distinct supramolecular assembly patterns between protected and deprotected forms. Protected peptides often form layered structures with alternating hydrophobic and hydrophilic regions, while deprotected analogues typically exhibit more compact packing with extensive hydrogen bonding networks [8]. The presence of tert-butyl groups creates cavities and channels within the crystal structure that can accommodate solvent molecules or facilitate guest inclusion.

Thermal analysis of protected crystals shows generally lower melting points compared to deprotected analogues, reflecting weaker intermolecular interactions dominated by van der Waals forces rather than hydrogen bonding [10]. However, the crystals often exhibit enhanced thermal stability below the melting point due to the absence of labile hydrogen bonding networks that might reorganize under thermal stress.

X-ray diffraction studies of tert-Butyloxycarbonyl-N-alpha-L-histidyl(tert-butyloxycarbonyl)-alpha-aminoisobutyryl-L-glutamyl(tert-butyl)-glycine analogues reveal systematic differences in bond lengths and angles. The protected forms typically show elongated C-N bonds adjacent to the protecting groups and altered dihedral angles reflecting the steric influence of the bulky substituents [7]. These structural perturbations can extend beyond the immediate vicinity of the protecting groups, influencing the overall peptide backbone conformation.

Comparative analysis of electron density maps provides insights into the dynamic behavior of protected versus deprotected peptides in the solid state. Protected forms often exhibit higher thermal factors (B-factors) for the protecting group atoms, indicating increased flexibility despite the overall conformational constraint [8]. This apparent contradiction reflects the fact that while protecting groups restrict conformational space, they introduce internal degrees of freedom through rotation around the protecting group-substrate bonds.

Solvent-Dependent Conformational Switching Mechanisms

The conformational behavior of tert-Butyloxycarbonyl-N-alpha-L-histidyl(tert-butyloxycarbonyl)-alpha-aminoisobutyryl-L-glutamyl(tert-butyl)-glycine exhibits pronounced sensitivity to solvent environment, demonstrating sophisticated switching mechanisms between distinct structural states [11] [12] [13].

Solvent-induced conformational transitions primarily occur through differential stabilization of competing secondary structures. In aqueous environments, the peptide backbone experiences enhanced competition between intramolecular hydrogen bonding and peptide-solvent interactions [13]. The high dielectric constant of water (approximately 80) significantly reduces the stability of intramolecular hydrogen bonds that stabilize helical conformations, favoring more extended structures that maximize solvent exposure.

The mechanism of solvent-dependent switching involves multiple thermodynamic contributions. Electrostatic interactions between the peptide backbone and polar solvents compete directly with intramolecular hydrogen bonding [12]. In water, the strong hydrogen bonding capacity of the solvent molecules disrupts the cooperative hydrogen bonding networks that stabilize 310-helical conformations, leading to population shifts toward polyproline II and extended conformations.

Molecular dynamics simulations reveal that the transition between helical and extended conformations occurs through specific pathways involving sequential disruption of hydrogen bonds. The process typically initiates at the peptide termini, where solvent accessibility is highest, and propagates toward the central Aminoisobutyric acid residue [14]. The conformational switching timescales range from nanoseconds for local backbone fluctuations to microseconds for complete helix-coil transitions.

In less polar solvents such as methanol, chloroform, or dimethyl sulfoxide, the reduced competition for hydrogen bonding significantly stabilizes helical conformations [11] [14]. The effective dielectric constant of these environments favors intramolecular hydrogen bonding over peptide-solvent interactions. This effect is quantitatively described by the relationship between solvent dielectric constant and conformational equilibrium, with dielectric constants below 20 dramatically increasing helical propensity.

The role of specific solvent-peptide interactions extends beyond simple dielectric effects. Alcoholic solvents can form bridging hydrogen bonds between peptide backbone atoms, potentially stabilizing specific conformations [15]. Aprotic solvents like dimethyl sulfoxide interact preferentially with amide carbonyl groups, altering the hydrogen bonding patterns and favoring conformations that expose these groups to the solvent.

Temperature-dependent studies reveal that conformational switching exhibits complex thermodynamic profiles with multiple transition states. The enthalpic contribution to conformational stability typically favors compact helical structures due to intramolecular hydrogen bonding, while the entropic contribution favors extended conformations due to increased conformational freedom [11]. The balance between these contributions shifts with temperature, creating temperature-dependent conformational equilibria.

The influence of cosolvent additions provides additional insights into switching mechanisms. Small amounts of organic cosolvents in aqueous solutions can dramatically alter conformational preferences through preferential solvation effects [15]. For example, addition of trifluoroethanol to aqueous solutions progressively stabilizes helical conformations through a combination of reduced water activity and direct cosolvent-peptide interactions.

Kinetic analysis of conformational switching reveals multiple timescales corresponding to different types of structural rearrangements. Fast processes (picoseconds to nanoseconds) involve local backbone fluctuations and side-chain motions, while intermediate processes (nanoseconds to microseconds) correspond to hydrogen bond breaking and formation. Slow processes (microseconds to milliseconds) involve global conformational rearrangements and large-scale structural transitions [12].

The presence of protecting groups modifies the solvent-dependent switching behavior by altering the hydrophobic-hydrophilic balance of the peptide. The tert-butyl groups create hydrophobic patches that prefer non-polar environments, while the protected amino and carboxyl groups reduce the number of available hydrogen bonding sites [16]. This protection pattern can shift conformational equilibria toward more compact structures in aqueous environments while enhancing solubility in organic solvents.

Experimental validation of solvent-dependent switching mechanisms employs multiple spectroscopic techniques. Circular dichroism spectroscopy provides direct measurement of secondary structure changes as a function of solvent composition [17] [18]. Nuclear magnetic resonance spectroscopy reveals detailed atomic-level information about conformational states and exchange processes [19] [20]. Fourier transform infrared spectroscopy monitors changes in amide bond environments and hydrogen bonding patterns [21] [22].

XLogP3

1.7

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

5

Exact Mass

682.35375643 g/mol

Monoisotopic Mass

682.35375643 g/mol

Heavy Atom Count

48

Dates

Last modified: 08-10-2024

Explore Compound Types